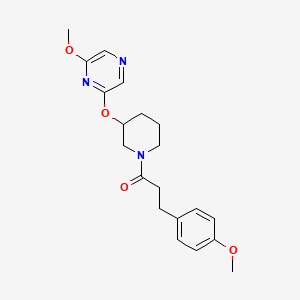

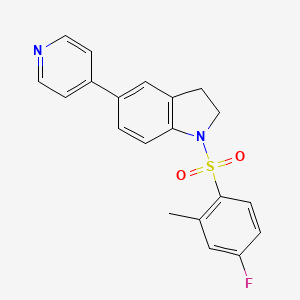

N-cyclopentyl-2-phenylmorpholine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopentyl-2-phenylmorpholine-4-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied . In the title compound, the urea-type NC=ON moiety is inclined to the phenyl ring, and the morpholine ring has a chair conformation .Applications De Recherche Scientifique

Antitumor Activities and DNA-Intercalating Agents

- DNA-Intercalating Agents : A study investigated the structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, aiming to develop "minimal" DNA-intercalating agents with low DNA-binding constants. Despite low in vitro cytotoxicities, some compounds showed moderate in vivo antileukemic effects. Interestingly, these compounds did not exhibit cross-resistance to an amsacrine-resistant P388 cell line, suggesting they might act through mechanisms other than interaction with topoisomerase II (Denny, Rewcastle, & Baguley, 1990).

Structural Characterization and Synthesis

- Crystal Structure Characterization : The synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, with a variety of aryl substituents, were reported. One of the compounds, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was further characterized by a single crystal X-ray diffraction study, revealing the cyclohexane ring adopts a chair conformation stabilized by an intramolecular hydrogen bond (Özer, Arslan, VanDerveer, & Külcü, 2009).

Histone Deacetylase Inhibition

- HDAC Inhibition for Antitumor Activity : CI-994 (N-acetyldinaline), an antitumor cytostatic agent under clinical trial, was found to inhibit histone deacetylase (HDAC), leading to histone hyperacetylation in HCT-8 colon carcinoma cells. This inhibition suggests a molecular mechanism for its antitumor activity, highlighting the therapeutic potential of modulating histone acetylation (Kraker, Mizzen, Hartl, Miin, Allis, & Merriman, 2003).

Novel Antitumor Compounds

- 2-Cyanoaziridine-1-carboxamides : Research on 2-cyanoaziridine-1-carboxamides revealed their activity against various solid and hematological tumor cells, including strains resistant to known chemotherapy agents. The study emphasizes the importance of substituent lipophilicity for potency, showcasing the potential of these compounds for antitumor applications (Iyengar, Dorr, Alberts, Hersh, Salmon, & Remers, 1999).

Propriétés

IUPAC Name |

N-cyclopentyl-2-phenylmorpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-16(17-14-8-4-5-9-14)18-10-11-20-15(12-18)13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCMWMOLYSZVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-phenylmorpholine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2766492.png)

![2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2766494.png)

![N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide](/img/structure/B2766496.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2766503.png)

![7-Bromopyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B2766506.png)

![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate](/img/structure/B2766507.png)

![Methyl (E)-4-[7a-(benzamidomethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-4-oxobut-2-enoate](/img/structure/B2766509.png)

![Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766510.png)

![1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2766511.png)